molecular formula C16H27NO4 B1284113 3-(Tert-butoxycarbonyl)-3-azaspiro[5.5]undecane-9-carboxylic acid CAS No. 170228-81-6

3-(Tert-butoxycarbonyl)-3-azaspiro[5.5]undecane-9-carboxylic acid

Cat. No.: B1284113
CAS No.: 170228-81-6
M. Wt: 297.39 g/mol
InChI Key: ZDWMIWSOZZMELY-UHFFFAOYSA-N
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Description

3-(Tert-butoxycarbonyl)-3-azaspiro[5.5]undecane-9-carboxylic acid is a spirocyclic compound characterized by a unique structural framework. This compound is notable for its potential applications in various fields, including medicinal chemistry and organic synthesis. The spirocyclic structure imparts distinct chemical properties, making it a valuable target for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Tert-butoxycarbonyl)-3-azaspiro[55]undecane-9-carboxylic acid typically involves multiple steps, starting from readily available precursorsReaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis protocols. This includes optimizing reaction conditions for larger volumes, ensuring consistent quality, and implementing efficient purification techniques. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

3-(Tert-butoxycarbonyl)-3-azaspiro[5.5]undecane-9-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of functional groups to lower oxidation states.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, alcohols). Reaction conditions vary depending on the desired transformation but generally involve controlled temperatures, inert atmospheres, and appropriate solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions can produce alcohols or amines. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility .

Scientific Research Applications

3-(Tert-butoxycarbonyl)-3-azaspiro[5.5]undecane-9-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a scaffold for drug development, particularly in the design of spirocyclic drugs with improved pharmacokinetic properties.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(Tert-butoxycarbonyl)-3-azaspiro[5.5]undecane-9-carboxylic acid involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 9-(Tert-butoxycarbonyl)-2-oxa-9-azaspiro[5.5]undecane-3-carboxylic acid
  • 9-(Tert-butoxycarbonyl)-3-oxa-9-azaspiro[5.5]undecane-7-carboxylic acid

Uniqueness

3-(Tert-butoxycarbonyl)-3-azaspiro[5.5]undecane-9-carboxylic acid is unique due to its specific spirocyclic framework and the presence of both Boc and carboxylic acid groups. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and development .

Properties

IUPAC Name

3-[(2-methylpropan-2-yl)oxycarbonyl]-3-azaspiro[5.5]undecane-9-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H27NO4/c1-15(2,3)21-14(20)17-10-8-16(9-11-17)6-4-12(5-7-16)13(18)19/h12H,4-11H2,1-3H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDWMIWSOZZMELY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CCC(CC2)C(=O)O)CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H27NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40570292
Record name 3-(tert-Butoxycarbonyl)-3-azaspiro[5.5]undecane-9-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40570292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

170228-81-6
Record name 3-(tert-Butoxycarbonyl)-3-azaspiro[5.5]undecane-9-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40570292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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